Nitration Regioisomeric Ratio: 90% 4-Nitro Selectivity Defines Synthetic Accessibility
Direct nitration of 2-propionylthiophene with nitric acid in sulfuric acid/acetic acid yields a mixture of 2-propionyl-4-nitrothiophene and 2-propionyl-5-nitrothiophene in which the 4-nitro isomer constitutes approximately 90% of the product mixture [1]. The pure 4-nitro isomer can be isolated directly by crystallization from this mixture. In contrast, the 5-nitro isomer cannot be obtained in acceptable purity from the direct nitration mixture; its isolation requires an alternative three-step sequence: (i) conversion of the ketone to its oxime, (ii) nitration of the oxime to yield predominantly the 5-nitro oxime, and (iii) saponification to liberate the 5-nitro ketone [1]. This fundamental difference in synthetic accessibility means that 2-propionyl-4-nitrothiophene is the intrinsically major, more readily available regioisomer for procurement.
| Evidence Dimension | Regioisomeric ratio in direct nitration of 2-propionylthiophene |
|---|---|
| Target Compound Data | ~90% of the 4-nitro isomer in the crude nitration product mixture |
| Comparator Or Baseline | 2-Propionyl-5-nitrothiophene: ~10% of the crude nitration product mixture; requires oxime-mediated route for pure isolation |
| Quantified Difference | 4-Nitro:5-nitro ratio ≈ 9:1 in direct nitration; 5-nitro isolation requires 3 additional synthetic steps |
| Conditions | Nitration of 2-propionylthiophene with HNO₃/H₂SO₄/AcOH; product analysis by crystallization and oxime derivatization (Fabrichnyi et al., 1973) |
Why This Matters
Procurement lead time and cost are substantially lower for the 4-nitro isomer, as it is the direct major nitration product; the 5-nitro isomer requires a custom synthesis with additional steps, impacting both price and availability.
- [1] B. P. Fabrichnyi, S. M. Kostrova, G. P. Gromova, Ya. L. Gol'dfarb, 'Directive nature of the nitration of the oximes of 2-acetylthiophene and 2-propionylthiophene,' Chemistry of Heterocyclic Compounds, 1973, 9(11), 1341–1344. View Source
